
Sgc-cbp30
Overview
Description
SGC-CBP30 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases that play a crucial role in regulating gene expression by acting as transcriptional co-activators. The compound has shown significant potential in scientific research, particularly in the fields of cancer and immunology .
Preparation Methods
The synthesis of SGC-CBP30 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The benzimidazole core is then functionalized with various substituents, including a 3-chloro-4-methoxyphenyl group and a 3,5-dimethyl-4-isoxazolyl group.
Final Coupling: The final step involves coupling the functionalized benzimidazole with a morpholine derivative to yield this compound
Chemical Reactions Analysis
SGC-CBP30 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the benzimidazole core or the isoxazole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Therapeutic Applications in Inflammation and Sepsis
One of the most notable applications of SGC-CBP30 is its role in mitigating inflammatory responses, particularly in the context of sepsis. Research has demonstrated that this compound effectively inhibits the release of high mobility group box-1 protein (HMGB1), a key mediator in sepsis and inflammatory diseases. In a study involving mouse models, this compound was shown to prevent sepsis development induced by lipopolysaccharides (LPS) or cecal ligation and puncture (CLP) models. The combination of ciprofloxacin and this compound resulted in an impressive 80% survival rate among treated mice, highlighting its potential as a therapeutic agent against lethal sepsis .
Multiple Myeloma
This compound has shown promise in cancer research, particularly regarding multiple myeloma. Studies indicate that it selectively targets the transcription factor IRF4, which is essential for the survival of myeloma cells. Gene set enrichment analysis revealed that treatment with this compound led to significant downregulation of IRF4 target genes, suggesting that CBP/p300 bromodomain inhibition could disrupt critical survival pathways in multiple myeloma cells .
Mechanisms in Cancer
The compound's ability to inhibit histone acetylation at specific loci further supports its role in cancer therapy. For instance, this compound reduces acetylation at super-enhancers associated with IRF4, leading to decreased chromatin occupancy of EP300, which is pivotal for maintaining oncogenic gene expression . Additionally, it has been noted that this compound induces apoptosis and inhibits cell proliferation by downregulating uridine phosphorylase 1 expression in human cancer cells .
Stem Cell Research
This compound is also utilized in protocols for the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This application underscores its versatility beyond oncology and inflammation, positioning it as a valuable tool in regenerative medicine .
Potential Limitations and Future Directions
Despite its promising applications, there are limitations associated with this compound. For example, some studies have reported unsatisfactory effects on anti-acute myeloid leukemia (AML) cell proliferation inhibitory activity . Future research should focus on optimizing its efficacy across different cancer types and exploring combination therapies that may enhance its therapeutic potential.
Summary Table: Applications of this compound
Mechanism of Action
SGC-CBP30 exerts its effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains facilitate the acetylation of lysine residues on histones, which is a crucial step in the regulation of gene expression. By inhibiting these bromodomains, this compound disrupts the acetylation process, leading to changes in gene expression and cellular processes. This mechanism is particularly relevant in cancer and inflammatory diseases, where dysregulation of CBP and p300 activity is often observed .
Comparison with Similar Compounds
SGC-CBP30 is unique in its high selectivity for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: Another selective inhibitor of CBP/p300 bromodomains, but with different selectivity and potency profiles.
GNE-049: A selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which also includes CBP and p300.
JQ1: A well-known BET inhibitor that targets a broader range of bromodomains compared to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool in studying the specific roles of CBP and p300 in various biological processes .
Biological Activity
SGC-CBP30 is a selective inhibitor of the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and p300, which play critical roles in various cellular processes including gene expression, cell cycle regulation, and inflammation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects in various cellular contexts, and implications for therapeutic applications.
- Chemical Name : 2-[2-(3-Chloro-4-methoxyphenyl)ethyl]-5-(dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole
- Molecular Weight : 509 g/mol
- Purity : ≥98%
- Kd Values : 21 nM (CBP), 32 nM (p300)
This compound functions by selectively inhibiting the bromodomains of CBP and p300, leading to reduced histone acetylation and altered transcriptional regulation. The compound exhibits significant selectivity for CBP over BRD4, with a selectivity ratio of 40-fold for BRD4(1) and 250-fold for BRD4(2) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Inhibition of α-Synuclein Aggregation
In studies involving primary mouse embryonic dopaminergic neurons, this compound demonstrated a capacity to reduce α-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. At concentrations as low as 1 μM, this compound significantly decreased PFF-induced α-synuclein aggregation, with statistical significance established through two-way ANOVA (p < 0.0001) . However, at higher concentrations (10 μM), toxicity to TH-positive cells was observed, although this effect was mitigated when combined with PFF treatment .
Impact on Cancer Cell Lines
This compound has been shown to induce cell cycle arrest and apoptosis in CBP-deficient cancer cells. In lung cancer models with deleterious CBP mutations, treatment with this compound led to a significant reduction in cell viability and induced synthetic lethality linked to MYC downregulation . Additionally, it displayed preferential activity against multiple myeloma cell lines compared to leukemic lines, suggesting its potential specificity in targeting certain cancer types .
Anti-inflammatory Properties
Research indicates that this compound can inhibit HMGB1-mediated inflammatory responses. In vitro studies demonstrated that the compound effectively suppressed LPS-induced expression and release of HMGB1 and attenuated its pro-inflammatory activity by reactivating protein phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1) . This suggests its potential utility in treating inflammation-related conditions.
Case Studies
Study | Cell Type | Concentration | Effect | Significance |
---|---|---|---|---|
Study 1 | Dopaminergic Neurons | 1 μM | Decreased α-synuclein aggregation | p < 0.0001 |
Study 2 | Lung Cancer Cells | Varies | Induced apoptosis in CBP-deficient cells | Synthetic lethality observed |
Study 3 | Chordoma Cells | Varies | Suppressed proliferation when combined with cisplatin | Significant reduction in clonogenic ability |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SGC-CBP30 in targeting CBP/p300 bromodomains, and how is its binding affinity quantified?
this compound selectively inhibits CREBBP/EP300 bromodomains by competitively binding to acetyl-lysine recognition sites. Its binding affinity is quantified using AlphaScreen assays (IC50 = 69 nM for CREBBP) and isothermal titration calorimetry (ITC) (IC50 = 38 nM for EP300). These assays measure displacement of acetylated histone peptides or direct thermodynamic interactions, respectively . Structural studies reveal that this compound disrupts transcriptional coactivator recruitment, critical for inflammatory and oncogenic pathways .
Q. Which experimental models are most commonly used to study this compound's anti-inflammatory effects?
In vitro Th17 cell cultures are widely used to assess this compound's inhibition of IL-17A secretion via chromatin immunoprecipitation (ChIP) assays, which confirm reduced p300 binding to the IL17A gene locus . In vivo, LPS- or CLP-induced septic mouse models demonstrate this compound's efficacy in improving survival rates (e.g., 70% survival in treated vs. 20% in controls) and reducing serum HMGB1/TNF-α levels via ELISA .
Q. What are the primary limitations of this compound in preclinical studies?
this compound exhibits poor metabolic stability, limiting its utility in long-term studies. This is evident from rapid clearance in pharmacokinetic assays and necessitates structural optimization (e.g., methyl group substitutions) to enhance half-life . Researchers must validate findings using complementary inhibitors (e.g., I-CBP112) to rule off-target effects.
Q. How do researchers validate target engagement of this compound in cellular assays?
Target engagement is confirmed through:
- Competitive binding assays (e.g., fluorescence polarization).
- Gene expression profiling (qPCR/RNA-seq) to monitor downstream inflammatory markers like IL-17A .
- Western blotting for acetylated histone H3K56, a direct substrate of CBP/p300 .
Q. What are the standard protocols for dosing this compound in murine models?
In sepsis models, intraperitoneal administration of 10 mg/kg this compound at 1 hr post-LPS/CLP induction is typical. Serum cytokine levels (HMGB1, TNF-α) are measured at 6–24 hr intervals using ELISA, with survival monitored for 7 days .
Advanced Research Questions
Q. How can researchers reconcile contradictions between in vitro potency and in vivo efficacy of this compound?
While this compound shows nanomolar potency in vitro, its in vivo efficacy is influenced by:
- Pharmacokinetic variability : Rapid metabolism may require dose adjustments or co-administration with CYP450 inhibitors.
- Tissue penetration : Lipid solubility and blood-brain barrier permeability should be assessed using mass spectrometry .
- Redundant pathways : Compensatory mechanisms (e.g., alternative bromodomains) may require combinatorial inhibition studies .
Q. What experimental designs address this compound's metabolic instability while maintaining target specificity?
- Prodrug formulations : Modify this compound with ester groups to enhance stability.
- Metabolic profiling : Use liver microsome assays to identify degradation pathways.
- Structural analogs : Compare activity of this compound with derivatives like GNE-049, which show improved stability in AML models .
Q. How should researchers interpret conflicting data on this compound's role in hematologic malignancies?
In AML, this compound reduces leukemic cell self-renewal, but in MM, effects vary due to differential EP300 dependency. To resolve contradictions:
- Perform epigenetic profiling (ATAC-seq/CUT&Tag) to map chromatin accessibility changes.
- Use isoform-specific knockdowns (CRISPR-Cas9) to distinguish CREBBP vs. EP300 contributions .
Q. What methodologies optimize cytokine measurement in this compound-treated sepsis models?
- Multiplex cytokine panels (Luminex/Meso Scale Discovery) improve throughput vs. ELISA.
- Time-course experiments : Measure HMGB1 (late-phase cytokine) at 18–24 hr post-treatment, alongside TNF-α (early-phase) at 6 hr .
- Control for hemodilution : Normalize cytokine levels to serum albumin.
Q. How can researchers ensure reproducibility of this compound studies across cell lines?
- Cell authentication : STR profiling to confirm lineage.
- Culture conditions : Maintain Th17 cells in TGF-β/IL-6-supplemented media to preserve differentiation .
- Batch testing : Compare multiple this compound lots via HPLC for purity (>98%).
Q. Methodological Resources
Properties
IUPAC Name |
4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYBHCJBORHCE-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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